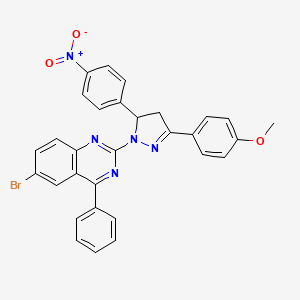
6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrN5O3 and its molecular weight is 580.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic molecule with potential biological activities. Its structure includes a quinazoline core, which is known for various pharmacological properties, and a pyrazole moiety that contributes to its biological efficacy. Research into this compound focuses on its anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula: C30H22BrN5O3
- Molecular Weight: 580.43 g/mol
- CAS Number: 312734-04-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo Compound | MCF-7 (Breast Cancer) | 1.0 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
The structure–activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances anticancer activity, while electron-withdrawing groups can modulate this effect depending on their position on the aromatic rings .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to reduce cytokine levels has been demonstrated in vitro, indicating its role in modulating immune responses .
Antimicrobial Activity
The antimicrobial activity of related compounds has been extensively studied. The presence of nitro and methoxy groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections .
Case Studies
- Study on Anticancer Activity : A recent investigation into pyrazole derivatives demonstrated that modifications at the 4-position significantly influenced anticancer potency against MCF-7 cells, with IC50 values ranging from 0.5 to 2 µM depending on substituents .
- Anti-inflammatory Mechanisms : Another study utilized molecular docking to analyze the binding affinity of similar compounds to COX-2 enzymes, revealing promising anti-inflammatory potential through competitive inhibition .
- Antimicrobial Efficacy : A series of experiments tested various derivatives against common bacterial strains, confirming that modifications in the structure led to enhanced antimicrobial activity, particularly in compounds with halogen substitutions .
Propriétés
IUPAC Name |
6-bromo-2-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN5O3/c1-39-24-14-9-19(10-15-24)27-18-28(20-7-12-23(13-8-20)36(37)38)35(34-27)30-32-26-16-11-22(31)17-25(26)29(33-30)21-5-3-2-4-6-21/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAQTQIYZEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














